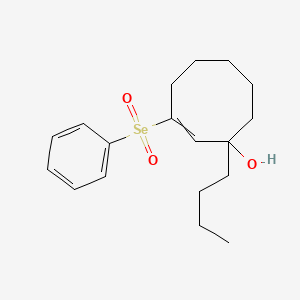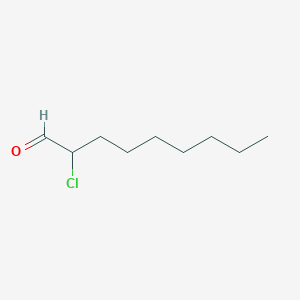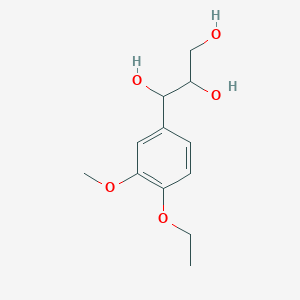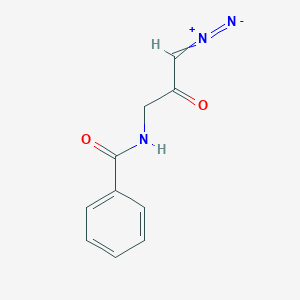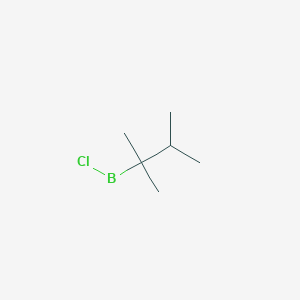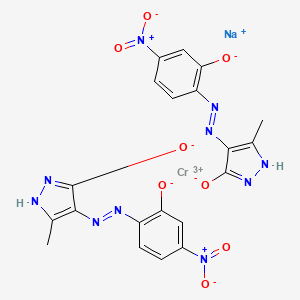
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is a complex organic compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of chromate ions and azo groups, which are known for their vibrant colors and applications in dye chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo compound.
Complexation with Chromate: The azo compound is then reacted with a chromate source, such as sodium chromate, under controlled pH conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include:
Temperature Control: Maintaining an optimal temperature to facilitate the reaction.
pH Adjustment: Ensuring the pH is within the desired range to promote the formation of the chromate complex.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium can undergo various chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) compounds.
Substitution: The azo groups can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Solvents: Water, ethanol, acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of chromium(III) complexes.
Substitution: Formation of new azo compounds with different substituents.
科学研究应用
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of various ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the dye industry for coloring textiles and other materials.
作用机制
The mechanism of action of Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium involves:
Molecular Targets: The chromate ion can interact with various biomolecules, including proteins and nucleic acids.
Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
相似化合物的比较
Similar Compounds
- Chromate(2-), (4-(4,5-dihydro-4-((2-(hydroxy-kappaO)-5-methyl-3-nitrophenyl)azo-kappaN1)-3-methyl-5-(oxo-kappaO)-1H-pyrazol-1-yl)benzenesulfonato(3-))
- Chromate(2-), (4-(4,5-dihydro-4-((2-(hydroxy-kappaO)-5-methyl-3-nitrophenyl)azo-kappaN1)-3-methyl-5-(oxo-kappaO)-1H-pyrazol-1-yl)benzenesulfonato(3-))
Uniqueness
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in multiple research and industrial applications.
属性
CAS 编号 |
75199-07-4 |
|---|---|
分子式 |
C20H14CrN10NaO8 |
分子量 |
597.4 g/mol |
IUPAC 名称 |
sodium;chromium(3+);5-methyl-4-[(4-nitro-2-oxidophenyl)diazenyl]-1H-pyrazol-3-olate |
InChI |
InChI=1S/2C10H9N5O4.Cr.Na/c2*1-5-9(10(17)14-11-5)13-12-7-3-2-6(15(18)19)4-8(7)16;;/h2*2-4,16H,1H3,(H2,11,14,17);;/q;;+3;+1/p-4 |
InChI 键 |
ZZNYQPNEIXPXPO-UHFFFAOYSA-J |
规范 SMILES |
CC1=C(C(=NN1)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-].CC1=C(C(=NN1)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-].[Na+].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
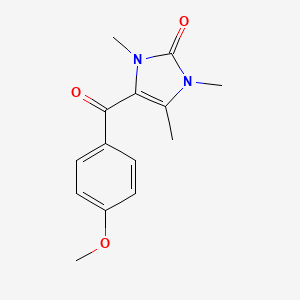

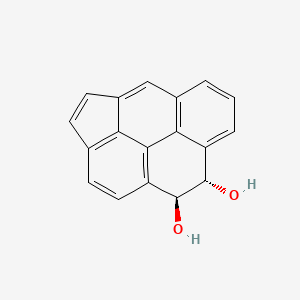
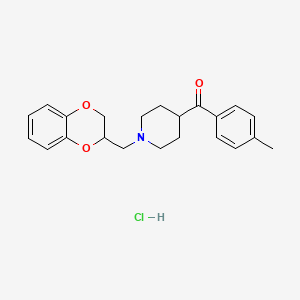
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
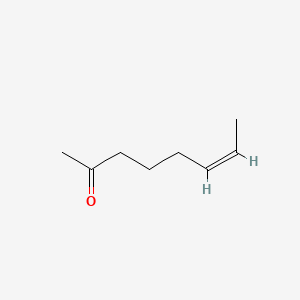
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)

